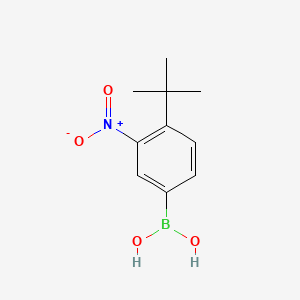
4-tert-Butyl-3-nitrophenylboronic acid
Übersicht
Beschreibung
“4-tert-Butyl-3-nitrophenylboronic acid” is a chemical compound with the CAS Number: 871329-54-3 . It has a molecular weight of 223.04 and its molecular formula is C10H14BNO4 . It is used as a cross-coupling building block in the synthesis of tetracycline derivatives .
Synthesis Analysis
While specific synthesis methods for “4-tert-Butyl-3-nitrophenylboronic acid” were not found in the search results, boron reagents like it are often used in Suzuki–Miyaura coupling . This process involves a transition metal-catalyzed carbon–carbon bond-forming reaction .
Molecular Structure Analysis
The InChI code for “4-tert-Butyl-3-nitrophenylboronic acid” is 1S/C10H14BNO4/c1-10(2,3)8-5-4-7(11(13)14)6-9(8)12(15)16/h4-6,13-14H,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.
Chemical Reactions Analysis
While specific chemical reactions involving “4-tert-Butyl-3-nitrophenylboronic acid” were not found in the search results, boron reagents like it are often used in Suzuki–Miyaura coupling . This process involves a transition metal-catalyzed carbon–carbon bond-forming reaction .
Physical And Chemical Properties Analysis
“4-tert-Butyl-3-nitrophenylboronic acid” has a density of 1.2±0.1 g/cm³ . Its boiling point is 375.3±52.0 °C at 760 mmHg . The compound has a molar refractivity of 57.8±0.4 cm³ . It has 5 H bond acceptors and 2 H bond donors . The compound’s ACD/LogP is 3.01 .
Wissenschaftliche Forschungsanwendungen
Application in Molecular Probes and Labels
4-tert-Butyl-3-nitrophenylboronic acid is relevant in the field of biophysics, structural biology, and biomedical research, particularly in the synthesis of nitroxides. Nitroxides, such as those derived from tert-butyl groups, are extensively used as molecular probes and labels due to their resistance to chemical reduction by antioxidants and enzymatic systems. These properties are critical for applications that require stable molecular probes (Zhurko et al., 2020).
Role in Magnetism and Material Science
In material science, derivatives of tert-butyl nitroxides are studied for their magnetic properties. For instance, certain compounds with tert-butyl groups show unique magnetic behaviors, such as antiferromagnetic interactions, which are important in the development of magnetic materials and sensors (Field & Lahti, 2003).
Importance in Synthetic Organic Chemistry
This compound plays a role in synthetic organic chemistry, particularly in Suzuki–Miyaura reactions, where it is used to modify phenoxyl-nitroxyl radicals. Such reactions are vital for producing electroactive paramagnetic materials, demonstrating the compound's significance in creating advanced materials (Ten et al., 2018).
Utility in Supramolecular Chemistry
Compounds containing tert-butyl groups are also pivotal in supramolecular chemistry. They are used to synthesize macrocyclic compounds capable of including small organic molecules. These compounds have potential applications in various fields like drug delivery, sensor technologies, and smart material production (Barba et al., 2004).
Applications in Biological and Environmental Analysis
In the field of analytical chemistry, tert-butyl derivatives are used for the detection and analysis of saccharides. Modified phenylboronic acids, including compounds with tert-butyl groups, enhance the sensitivity and selectivity of sugar detection, which is important in biological and environmental analysis (Zhang & Chen, 2010).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-tert-butyl-3-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO4/c1-10(2,3)8-5-4-7(11(13)14)6-9(8)12(15)16/h4-6,13-14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDLCTBTDFIGGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(C)(C)C)[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657354 | |
| Record name | (4-tert-Butyl-3-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butyl-3-nitrophenylboronic acid | |
CAS RN |
871329-54-3 | |
| Record name | (4-tert-Butyl-3-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



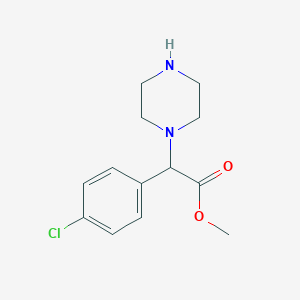
![N-{1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene}hydroxylamine](/img/structure/B1438428.png)
![Tert-butyl 9-aminobicyclo[3.3.1]non-3-ylcarbamate](/img/structure/B1438429.png)
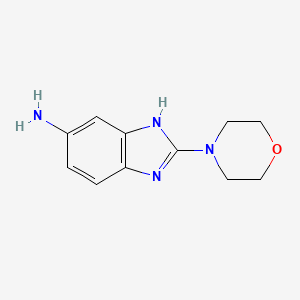



![9-amino-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B1438438.png)
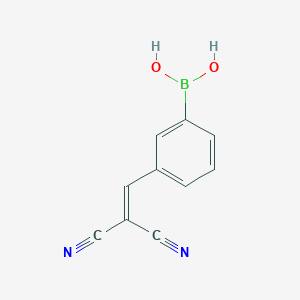
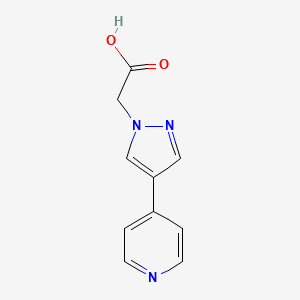
![4-amino-5-[2-(methylsulfanyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1438443.png)
![2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B1438444.png)
![1H-Pyrrole-2-carboxylic acid, 1-[(4-methylphenyl)sulfonyl]-4-(1-oxopropyl)-, methyl ester](/img/structure/B1438445.png)
![[3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amine](/img/structure/B1438446.png)